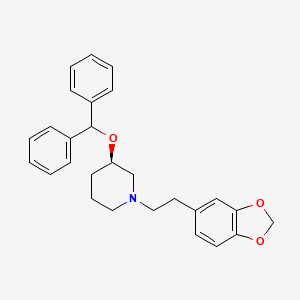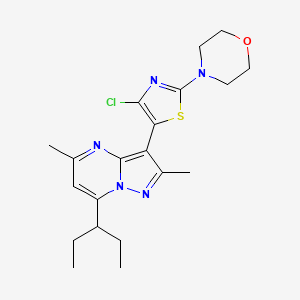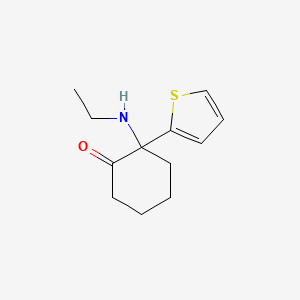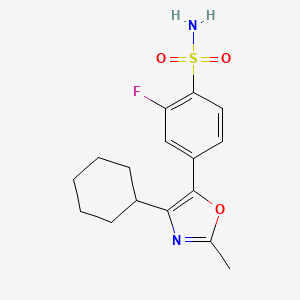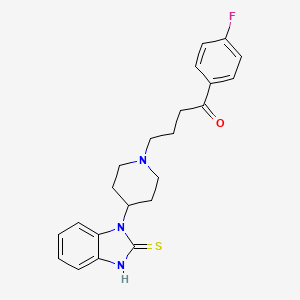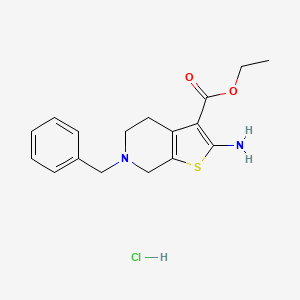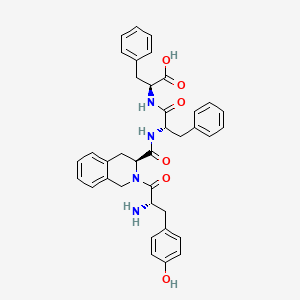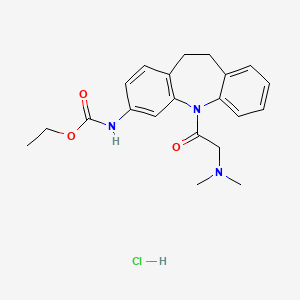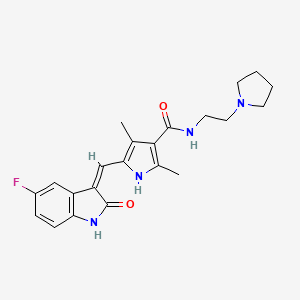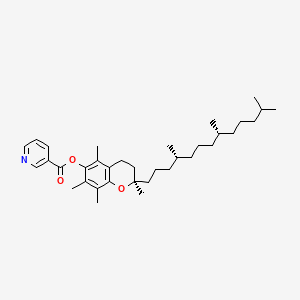
TRAM 39
描述
TRAM 39: 2-氯-α,α-二苯基苯乙腈 ,是一种选择性阻断中导电钙激活钾通道的化合物。 该化合物主要用于科学研究,以研究这些钾通道的功能及其在各种生理过程中的作用 .
科学研究应用
化学: TRAM 39 用于研究中导电钙激活钾通道的性质和功能。它有助于理解这些通道在各种化学过程中的作用。
生物学: 在生物学研究中,this compound 用于研究钾通道在细胞中的生理和病理作用。 它在研究细胞兴奋性和离子转运的调节方面特别有用 .
医药: 通过阻断特定的钾通道,它有助于研究人员了解这些疾病的潜在机制 .
工业: 虽然其主要用途是研究,但 this compound 可能用于开发针对钾通道的新治疗剂。
作用机制
TRAM 39 通过选择性阻断中导电钙激活钾通道发挥作用。这种抑制是通过 this compound 与通道结合来实现的,从而阻止钾离子的流动。 这种作用会影响膜电位和细胞兴奋性,这对各种生理过程至关重要 .
生化分析
Biochemical Properties
TRAM 39 is a potent blocker of the intermediate conductance Ca2±activated K+ channel (KCa3.1) with a dissociation constant (Kd) of 60 nM . It does not affect the activity of cytochrome p450 enzymes . The inhibition of KCa3.1 channels by this compound can influence various biochemical reactions, particularly those involving ion transport and cellular excitability .
Cellular Effects
This compound has been shown to inhibit I-EBIO-stimulated increases in rat artery membrane potential ex vivo . It also diminishes lipopolysaccharide (LPS)-induced cryptidin (mammalian α-defensin) release from paneth cells in vitro . These effects suggest that this compound can influence cell function by modulating ion channel activity and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its binding to and inhibition of KCa3.1 channels . By blocking these channels, this compound can alter the flow of potassium ions across the cell membrane, thereby influencing cellular excitability and signal transduction .
准备方法
合成路线和反应条件: TRAM 39 的合成涉及在碱(例如氢化钠 )存在下,使2-氯苄基氯 与二苯甲酮 反应。反应通常在二甲基甲酰胺 等非质子溶剂中于升高的温度下进行。 然后通过重结晶或色谱法纯化产物 .
工业生产方法: 虽然 this compound 的具体工业生产方法尚未得到广泛的文献记载,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件以获得更高的收率和纯度,以及实施高效的纯化技术。
化学反应分析
反应类型: 由于氯原子 和腈基 的存在,TRAM 39 主要经历取代反应。这些反应可以在适当条件下由亲核试剂促进。
常用试剂和条件:
亲核试剂: 例如 或 可在碱存在下与 this compound 反应。
溶剂: 如 或 通常使用。
反应温度: 通常从室温到升高的温度,具体取决于亲核试剂的反应活性。
相似化合物的比较
类似化合物:
TRAM 34: 另一种选择性阻断中导电钙激活钾通道的化合物,但具有不同的结合亲和力和特异性。
NS6180: 一种也靶向中导电钙激活钾通道的化合物,但具有不同的化学结构和效力。
独特性: TRAM 39 由于其独特的化学结构而具有独特性,这为中导电钙激活钾通道提供了独特的结合亲和力和选择性。 这使得它成为研究这些通道及其在各种生理和病理条件中的作用的研究中的宝贵工具 .
属性
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TRAM-39 interact with IKCa1 channels and what are the downstream effects of this interaction?
A1: TRAM-39 acts as a selective blocker of IKCa1 channels. [, ] While the precise binding site remains to be fully elucidated, studies suggest that TRAM-39 likely interacts with the channel pore, occluding the flow of potassium ions. [, ] This blockade inhibits the hyperpolarizing current mediated by IKCa1, influencing cellular excitability and various physiological processes. For instance, in Paneth cells, TRAM-39 was shown to inhibit the secretion of α-defensins, highlighting a role for IKCa1 in mucosal defense. []
Q2: The provided research mentions that TRAM-39 is more potent than its analog TRAM-7. What can be inferred about the structure-activity relationship (SAR) of these compounds?
A2: While the exact structure of TRAM-7 is not provided, the fact that TRAM-39 exhibits higher potency as an IKCa1 inhibitor suggests crucial structural differences influencing their interaction with the channel. [] Further SAR studies exploring modifications to the TRAM scaffold (2-Chloro-α,α-diphenylbenzeneacetonitrile) could reveal specific moieties critical for binding affinity and selectivity. Such information is invaluable for designing more potent and selective IKCa1 modulators.
Q3: How does the selectivity of TRAM-39 for IKCa1 channels compare to other potassium channel blockers?
A3: TRAM-39 displays a significant degree of selectivity for IKCa1 channels over other potassium channels. Studies demonstrate its inability to block other calcium-activated potassium channels, such as the small-conductance (SKCa) and large-conductance (BKCa) channels. [, ] For instance, in studies investigating endothelial-derived hyperpolarizing factor (EDHF), TRAM-39 effectively suppressed IKCa-mediated vasodilation without affecting responses attributed to SKCa or BKCa channels. [, ] This selectivity makes TRAM-39 a valuable tool for dissecting the specific contributions of IKCa1 channels in complex physiological systems.
Q4: The research mentions the use of TRAM-39 in studying endothelium-dependent hyperpolarization (EDHF). Can you elaborate on the role of IKCa1 in this process?
A4: EDHF is a critical regulator of vascular tone, mediating vasodilation in various vascular beds. [, , ] Studies utilizing TRAM-39 have provided compelling evidence supporting the involvement of IKCa1 channels in EDHF-mediated responses. [, , ] Specifically, blockade of IKCa1 by TRAM-39 attenuates or abolishes EDHF-mediated vasodilation, indicating that activation of these channels in endothelial cells contributes significantly to this relaxation response.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



